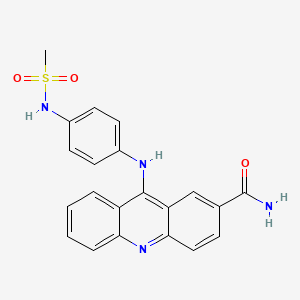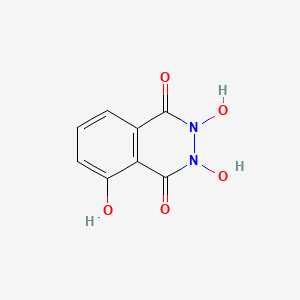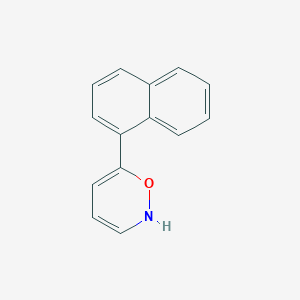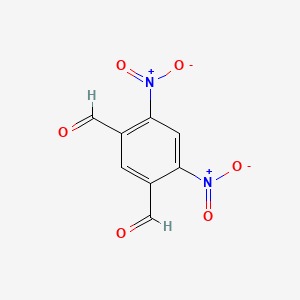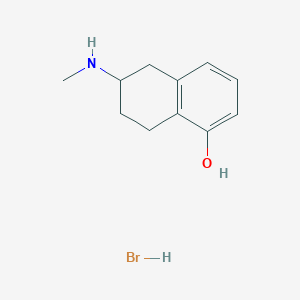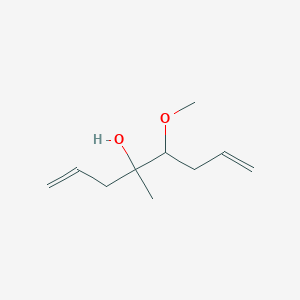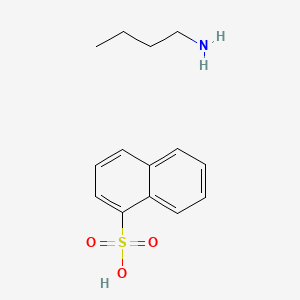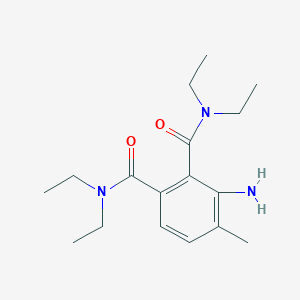
Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) is an organic compound with the molecular formula C8H10BF4N3. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (R-N2+). These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) typically involves the diazotization of an aromatic amine. The process begins with the dissolution of the appropriate aniline derivative in a mixture of hydrofluoroboric acid and water. The reaction mixture is cooled to 0°C using an ice-water bath, and a solution of sodium nitrite is added dropwise. This results in the formation of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of diazonium salts is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols, through reactions like the Sandmeyer reaction and the Schiemann reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride or bromide is used to replace the diazonium group with a halide.
Schiemann Reaction: Tetrafluoroboric acid is used to replace the diazonium group with a fluorine atom.
Azo Coupling: Phenols or aromatic amines are used under basic conditions to form azo compounds.
Major Products Formed
Halogenated Aromatics: Products of the Sandmeyer reaction.
Fluorinated Aromatics: Products of the Schiemann reaction.
Azo Compounds: Products of azo coupling reactions.
Aplicaciones Científicas De Investigación
Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium tetrafluoroborate: A simpler diazonium salt with similar reactivity but lacking the dimethylamino and dimethoxy substituents.
4-(Dimethylamino)benzenediazonium tetrafluoroborate: Similar structure but without the additional methoxy groups.
Uniqueness
Benzenediazonium, 4-(dimethylamino)-2,5-dimethoxy-, tetrafluoroborate(1-) is unique due to the presence of both dimethylamino and dimethoxy substituents on the aromatic ring. These substituents can influence the reactivity and stability of the diazonium salt, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
66337-79-9 |
|---|---|
Fórmula molecular |
C10H14BF4N3O2 |
Peso molecular |
295.04 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,5-dimethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H14N3O2.BF4/c1-13(2)8-6-9(14-3)7(12-11)5-10(8)15-4;2-1(3,4)5/h5-6H,1-4H3;/q+1;-1 |
Clave InChI |
VOQMEKMLMKEQEO-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C(=C1)OC)[N+]#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


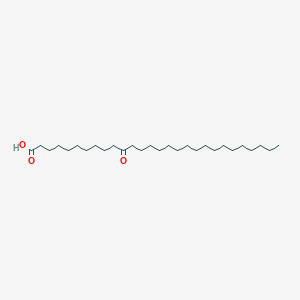
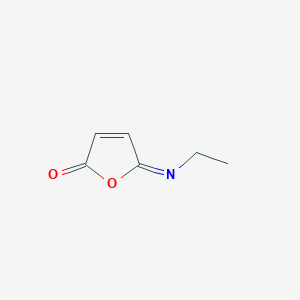
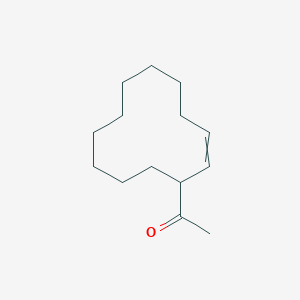

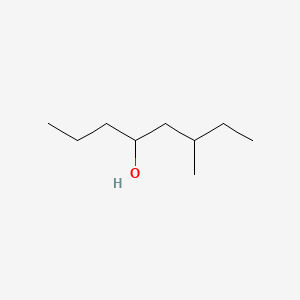
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
